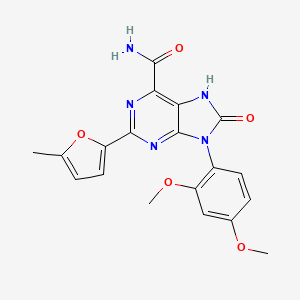

9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

説明

特性

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O5/c1-9-4-7-12(29-9)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-6-5-10(27-2)8-13(11)28-3/h4-8H,1-3H3,(H2,20,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDDXLRGKAWBOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, 5-methylfuran-2-carboxylic acid, and a purine derivative. The synthetic route may involve:

Condensation Reactions: Combining the aromatic aldehyde with the furan derivative under acidic or basic conditions.

Cyclization: Forming the purine ring system through intramolecular cyclization reactions.

Amidation: Introducing the carboxamide group through reactions with amines or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

Oxidation: Formation of furanones and quinones.

Reduction: Formation of alcohols and amines.

Substitution: Introduction of various functional groups such as halides, hydroxyls, and amines.

科学的研究の応用

1. Antiviral Activity

Research indicates that compounds with similar structures to 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant antiviral properties. For instance, derivatives have shown efficacy against viral targets such as Hepatitis C Virus (HCV) and Dengue Virus (DENV). The mechanism of action is believed to involve the inhibition of viral polymerases, which are crucial for viral replication.

Case Study: Antiviral Efficacy Testing

A study evaluating the antiviral efficacy of purine derivatives reported that certain analogs demonstrated an EC50 value in the low micromolar range against HCV polymerase. While specific data for this compound is still limited, its structural similarities suggest potential antiviral properties warranting further investigation.

2. Antioxidant Properties

The antioxidant capabilities of this compound are notable due to the presence of the dimethoxyphenyl group, which enhances its ability to scavenge free radicals. This property can be beneficial in reducing oxidative stress associated with various diseases.

Case Study: Antioxidant Activity Assessment

In vitro studies have shown that purine derivatives can effectively reduce oxidative stress markers. Compounds with modifications in their phenyl rings exhibited enhanced antioxidant activity, indicating that structural variations can significantly impact efficacy.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to inflammatory pathways. Notably, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory mediators.

Case Study: COX Inhibition

Research on structurally similar compounds revealed that they could inhibit COX enzymes effectively, suggesting that 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may also possess similar enzyme-inhibitory activities.

作用機序

The mechanism of action of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.

類似化合物との比較

Key Observations:

- Polarity and Solubility : The target compound’s 2,4-dimethoxyphenyl group enhances polarity compared to the 4-methylphenyl in or 2-fluorophenyl in . Methoxy groups improve aqueous solubility, critical for drug bioavailability.

- Metabolic Stability : The 5-methylfuran-2-yl substituent may confer greater metabolic stability than the unsubstituted furan in , as methyl groups reduce oxidative degradation.

生物活性

The compound 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The starting materials often include derivatives of purines and substituted phenyl compounds. For instance, the synthesis pathway may involve the condensation of 2,4-dimethoxyphenyl derivatives with 5-methylfuran under specific reaction conditions to yield the target compound.

Anticancer Activity

Several studies have investigated the anticancer properties of purine derivatives similar to the compound . For instance, research has shown that certain purine derivatives exhibit significant cytotoxicity against various cancer cell lines. In a study focusing on purine analogs, compounds demonstrated varying degrees of activity against leukemia and solid tumors, with some exhibiting IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested for their ability to inhibit bacterial growth. For example, derivatives with furan rings have shown activity against various Gram-positive and Gram-negative bacteria, indicating that modifications in the structure can enhance or diminish biological efficacy .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular enzymes or receptors. Research indicates that purine derivatives can act as enzyme inhibitors or modulators of signaling pathways critical for cell proliferation and survival. For instance, some studies suggest that these compounds can inhibit DNA synthesis or interfere with metabolic pathways in cancer cells .

Case Studies

- In Vitro Studies : A study conducted on a series of purine derivatives demonstrated that modifications at specific positions on the purine ring significantly affected their cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy enhances activity compared to unsubstituted analogs .

- In Vivo Studies : Limited in vivo data are available for this specific compound; however, related studies indicate that certain purine derivatives can reduce tumor size in animal models when administered at therapeutic doses .

Q & A

Basic Question: What synthetic strategies are recommended for preparing this purine-carboxamide derivative, and what intermediates are critical?

Answer:

The synthesis of this compound likely involves multi-step protocols, including:

- Purine Core Formation : Cyclocondensation of substituted pyrimidine derivatives with appropriate carbonyl precursors, followed by ring closure.

- Functionalization : Introducing the 2,4-dimethoxyphenyl and 5-methylfuran-2-yl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Carboxamide Installation : Activation of the carboxylic acid intermediate (e.g., via HOBt/EDCI coupling) with amines.

Key intermediates include the purine-6-carboxylic acid precursor and protected furan derivatives. Characterization at each step via HPLC, IR, and NMR is essential to confirm regioselectivity and purity .

Advanced Question: How can computational chemistry (e.g., DFT) resolve ambiguities in reaction mechanisms during synthesis?

Answer:

Density Functional Theory (DFT) can model transition states and intermediates to:

- Identify Favored Pathways : Compare energy barriers for competing cyclization mechanisms (e.g., 6-endo vs. 5-exo trigonal closures).

- Predict Regioselectivity : Analyze electronic effects of substituents (e.g., methoxy groups) on aromatic electrophilic substitution.

- Validate Experimental Data : Correlate computed NMR chemical shifts with observed spectra to confirm intermediate structures.

Such methods require benchmarking against experimental kinetic data and spectroscopic validation .

Basic Question: Which spectroscopic techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purine ring conformation.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect impurities.

- IR Spectroscopy : Identify carbonyl (C=O) and carboxamide (N-H) functional groups.

- X-ray Crystallography : Resolve absolute configuration if chiral centers are present.

Cross-referencing data with synthetic intermediates minimizes misassignment risks .

Advanced Question: How can researchers address contradictory biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from organizations like OECD.

- Compound Purity : Validate purity via HPLC (>95%) and quantify degradation products.

- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to rule out formulation artifacts.

Meta-analyses of raw data and collaborative inter-laboratory studies enhance reproducibility .

Basic Question: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s hypothesized mechanism.

- Cytotoxicity : MTT or resazurin assays in cancer/normal cell lines.

- Membrane Permeability : Caco-2 monolayers to predict oral bioavailability.

Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves .

Advanced Question: What strategies optimize structure-activity relationships (SAR) for this compound?

Answer:

- Systematic Substituent Variation : Modify dimethoxyphenyl (electron-donating vs. withdrawing groups) and methylfuran (steric effects) moieties.

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity.

- Metabolite Profiling : Identify active metabolites via LC-MS to refine SAR.

Iterative synthesis and testing, guided by computational predictions, enhance efficiency .

Basic Question: What stability studies are required for lab-scale storage?

Answer:

- Thermal Stability : Accelerated degradation studies at 40°C/75% RH over 4 weeks.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines).

- pH Stability : Monitor hydrolysis in buffers (pH 1–10) via HPLC.

Store in amber vials under inert atmosphere at –20°C to prolong shelf life .

Advanced Question: How can researchers validate synthetic reproducibility across labs?

Answer:

- Detailed Protocols : Publish step-by-step procedures, including reaction monitoring (TLC/RF values) and purification details (column chromatography gradients).

- Round-Robin Trials : Collaborate with independent labs to replicate yields and purity.

- Open Data Sharing : Provide raw spectral data and crystallographic files (CIF) for peer validation.

Platforms like Figshare or Zenodo facilitate transparent data archiving .

Advanced Question: What methodologies assess acute toxicity in preclinical models?

Answer:

- OECD Guideline 423 : Acute oral toxicity testing in rodents with dose escalation.

- In Silico Prediction : Tools like ProTox-II to prioritize in vivo studies.

- Histopathology : Post-mortem analysis of liver/kidney tissues.

Classify toxicity per GHS criteria (e.g., LD50 thresholds) and report safety data sheets for lab handling .

Advanced Question: How can isotopic labeling (e.g., 13^{13}13C) elucidate metabolic pathways?

Answer:

- Synthesis of Labeled Analogs : Incorporate C at the carboxamide or furan positions.

- Mass Spectrometry Tracing : Track metabolites in hepatocyte incubations using LC-HRMS.

- Kinetic Isotope Effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to identify rate-limiting steps.

Combine with microsomal stability assays to map Phase I/II metabolism .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。